7-Phenyl-6-azaspiro[4.5]decan-9-ol
Description
Significance of Spirocyclic Scaffolds in Chemical Research
The importance of spirocyclic scaffolds in modern chemical research, particularly in the realm of medicinal chemistry and drug discovery, cannot be overstated. Their unique structural features offer several advantages in the design of novel molecules with specific biological activities.
One of the most compelling attributes of spirocyclic systems is their inherent conformational rigidity. Unlike flexible linear molecules that can adopt numerous conformations, the spirocyclic framework restricts the spatial arrangement of its constituent atoms. This pre-organization can lead to a more precise orientation of functional groups, which is crucial for effective binding to biological targets such as enzymes and receptors.
Furthermore, the spirocyclic core enforces a distinct three-dimensional (3D) geometry. In an era where drug discovery is often described as moving away from "flat" aromatic structures, the 3D nature of spirocycles allows for a more comprehensive exploration of the chemical space. This can result in improved binding affinity and selectivity for the target protein, as the molecule can better complement the intricate 3D structure of the binding site.
Nature has long utilized the spirocyclic motif in the construction of complex and biologically active natural products. These compounds, found in a wide array of organisms, often exhibit potent pharmacological properties. The presence of a spirocyclic core in these natural products is a testament to its evolutionary selection as a privileged scaffold for biological interaction.
The study of these natural products has inspired synthetic chemists to develop novel methodologies for the construction of spirocyclic systems and to create derivatives with enhanced or modified biological activities. This interplay between natural product chemistry and synthetic innovation continues to drive the discovery of new therapeutic agents.
Overview of Azaspiro[4.5]decane Motif in Contemporary Chemistry
Within the broader class of spirocycles, the azaspiro[4.5]decane motif has emerged as a particularly important scaffold. This bicyclic system consists of a five-membered ring and a six-membered ring sharing a common carbon atom, with a nitrogen atom incorporated into the ring system (the "aza" prefix).
The azaspiro[4.5]decane framework is prevalent in a variety of biologically active molecules and serves as a versatile building block in the synthesis of new chemical entities. Its structural features, including the presence of a nitrogen atom which can be functionalized, make it an attractive core for medicinal chemistry programs. Research has shown that derivatives of azaspiro[4.s]decane exhibit a range of biological activities, highlighting the potential of this scaffold in drug discovery. For instance, various azaspiro[4.5]decane derivatives have been investigated for their potential as sigma-1 receptor ligands and for their antiviral properties.
Research Context for 7-Phenyl-6-azaspiro[4.5]decan-9-ol within Azaspirocyclic Chemistry
The compound this compound, with the CAS number 301320-54-7, is a specific example of an azaspiro[4.5]decane derivative. targetmol.cn Its structure features a phenyl group at the 7-position and a hydroxyl group at the 9-position of the azaspiro[4.5]decane core.
While extensive research dedicated solely to the biological activities of this compound is not widely published in peer-reviewed literature, its significance lies in its role as a molecular fragment or building block for the synthesis of more complex molecules. targetmol.cn Chemical suppliers offer this compound as a tool for drug discovery and chemical synthesis, indicating its utility in the construction of novel chemical libraries. targetmol.cn
The presence of the phenyl and hydroxyl groups provides reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The rigid azaspiro[4.5]decane scaffold provides a well-defined three-dimensional orientation for these functional groups, which can be advantageous in designing molecules that interact with specific biological targets. The exploration of derivatives built upon this and similar azaspiro[4.5]decane cores is an active area of research, with studies on related compounds demonstrating the therapeutic potential of this chemical class.
Below is a table summarizing the key chemical information for this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 301320-54-7 |
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.34 g/mol |
| Synonyms | N/A |
Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-6-azaspiro[4.5]decan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-13-10-14(12-6-2-1-3-7-12)16-15(11-13)8-4-5-9-15/h1-3,6-7,13-14,16-17H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCWYLENQIVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CC(N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis for 7-Phenyl-6-azaspiro[4.5]decan-9-ol
A plausible retrosynthetic analysis for this compound is outlined below. The primary disconnection strategy involves breaking the bonds forming the spirocyclic system to reveal simpler, more readily available starting materials.
Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-N and C-C bonds): The piperidine ring of the target molecule 1 can be disconnected through a formal cycloaddition or a sequential intramolecular cyclization pathway. This leads back to a key intermediate, an open-chain amino ketone or a related precursor 2 . The phenyl group at C7 and the hydroxyl group at C9 can be envisioned to be installed on this precursor.
Disconnection 2 (Spiro-center formation): The formation of the spirocyclic junction is a critical step. This can be retrosynthetically disconnected to reveal a cyclopentanone derivative and a suitable nitrogen-containing fragment 3 . This approach highlights the importance of strategies that can efficiently construct the quaternary spiro-carbon.
Further Disconnections: The precursor 3 can be further simplified to commercially available or easily synthesized starting materials such as substituted cyclopentanones and primary amines. For instance, a phenyl-substituted amine and a functionalized cyclopentanone derivative could serve as the foundational building blocks.
This retrosynthetic analysis provides a roadmap for the forward synthesis, highlighting the key bond formations and strategic considerations necessary to achieve the target molecule. The subsequent sections will delve into specific synthetic methodologies that can be employed to realize these transformations.
Classical and Modern Approaches to Spirocycle Formation
The construction of the 6-azaspiro[4.5]decane skeleton is the cornerstone of the synthesis of this compound. Both classical and modern synthetic methods can be applied to achieve this, with a focus on efficiency, stereocontrol, and functional group tolerance.
Cycloaddition Reactions in Azaspirodecane Synthesis
Cycloaddition reactions offer a powerful and atom-economical approach to the rapid assembly of cyclic and spirocyclic systems. By forming multiple carbon-carbon or carbon-heteroatom bonds in a single step, these reactions provide a convergent and efficient route to complex molecular architectures.
1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. This methodology can be adapted for the synthesis of spiro-piperidines. For instance, the reaction of an azomethine ylide (a 1,3-dipole) with a suitable cyclopentene-based dipolarophile could, in principle, construct the piperidine ring in a spirocyclic fashion. The diastereoselectivity of such reactions is a key consideration and can often be controlled by the choice of reactants, catalysts, and reaction conditions. ccspublishing.org.cnmdpi.com
While direct synthesis of the 6-azaspiro[4.5]decane ring system via a single 1,3-dipolar cycloaddition is not straightforward, this method is highly effective for constructing spiro-pyrrolidines, which could potentially serve as intermediates that can be further elaborated to the target piperidine ring system. ccspublishing.org.cn
Table 1: Key Features of 1,3-Dipolar Cycloaddition for Spirocycle Synthesis
| Feature | Description |
| Reactants | 1,3-Dipole (e.g., azomethine ylide, nitrone) and a dipolarophile (e.g., alkene, alkyne). |
| Product | A five-membered heterocyclic ring. |
| Stereochemistry | Can be highly stereoselective, often proceeding through a concerted mechanism. |
| Application | Widely used for the synthesis of various nitrogen-containing spirocycles. ccspublishing.org.cnmdpi.com |
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. Aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile, are particularly useful for the synthesis of piperidine derivatives. thieme-connect.comacsgcipr.orgrsc.org An intramolecular aza-Diels-Alder reaction of a precursor containing both the diene and dienophile moieties tethered together can be a powerful strategy for constructing the 6-azaspiro[4.5]decane core.
Alternatively, an intermolecular Diels-Alder reaction between a suitable 1-azadiene and a cyclopentene-based dienophile could also lead to the desired spirocyclic framework. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-studied and can be predicted based on the electronic properties and steric hindrance of the substituents on the diene and dienophile. acsgcipr.org
Table 2: Comparison of Diels-Alder Approaches for Piperidine Synthesis
| Approach | Diene | Dienophile | Key Features |
| Normal Electron Demand | Electron-rich | Electron-deficient | Generally requires harsh conditions for pyridine synthesis. acsgcipr.org |
| Inverse Electron Demand | Electron-deficient (e.g., 1,2,4-triazine) | Electron-rich (e.g., enamine) | More successful for pyridine ring formation. acsgcipr.org |
| Intramolecular | Tethered to dienophile | Tethered to diene | Generally more facile and requires milder conditions. acsgcipr.org |
Intramolecular Cyclization and Ring-Closure Strategies
Intramolecular cyclization reactions provide a powerful means to construct the spirocyclic core of this compound from acyclic precursors. These strategies often rely on the formation of a key carbon-nitrogen or carbon-carbon bond to close the piperidine ring.
Ring expansion reactions offer an alternative and elegant approach to the synthesis of piperidine rings from smaller ring systems, such as pyrrolidines. Azide-mediated ring expansions, for instance, can be employed to convert a suitably functionalized spiro-pyrrolidine into the desired 6-azaspiro[4.5]decane skeleton. This transformation typically involves the introduction of an azide group, followed by a rearrangement that leads to the insertion of a nitrogen atom into the ring, thereby expanding it by one atom. Such strategies can offer excellent control over stereochemistry.
Haloaminocyclization Techniques
Haloaminocyclization is a powerful class of reactions for the construction of nitrogen-containing heterocycles. The process generally involves the intramolecular cyclization of an unsaturated N-haloamine. The reaction is typically initiated by the generation of an aminyl radical or a nitrogen-centered cation, which then attacks a pendant alkene or alkyne. This methodology has been successfully employed for the synthesis of various pyrrolidine and piperidine derivatives.
The key steps in a typical haloaminocyclization involve:
N-Halogenation: A suitable amine precursor containing an appropriately positioned unsaturation is treated with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form the N-haloamine intermediate.
Initiation: The cyclization can be initiated under various conditions, including thermal, photochemical, or by using a radical initiator or a Lewis acid.
Intramolecular Cyclization: The reactive nitrogen species undergoes an intramolecular addition to the carbon-carbon multiple bond, forming the new heterocyclic ring and generating a carbon-centered radical or carbocation.
Termination/Trapping: The resulting intermediate is then trapped, often by abstraction of a halogen atom from another N-haloamine molecule or by reaction with a solvent or another trapping agent, to yield the final product.
While a versatile method for N-heterocycle synthesis, the application of haloaminocyclization techniques specifically for the construction of the 6-azaspiro[4.5]decane scaffold is not extensively documented in the surveyed literature. However, the fundamental principles suggest its potential viability, provided a suitable acyclic precursor with a pendant cyclohexyl moiety and an unsaturated amine chain can be designed. A hypothetical precursor, for instance, could be an N-halo-allylamine tethered to a cyclohexyl ring at the appropriate position to facilitate the desired 6-exo-trig cyclization.
Metal-Catalyzed Processes for Azaspirodecane Construction
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecular architectures, and the construction of spirocycles is no exception. Various metals have been shown to effectively catalyze the intricate bond formations required to assemble the 6-azaspiro[4.5]decane core.
Zirconium-based catalysts have emerged as effective tools in organic synthesis, particularly for reactions involving C-C and C-N bond formation. In the context of azaspirocycle synthesis, zirconium-catalyzed hydroamination/cyclization of aminoalkenes presents a promising strategy. These reactions are often highly enantioselective, affording chiral N-heterocycles with high optical purity.
The catalytic cycle typically involves the reaction of an aminoalkene with a chiral zirconium complex. This interaction facilitates the intramolecular addition of the N-H bond across the alkene, leading to the formation of the heterocyclic ring. The enantioselectivity is controlled by the chiral ligand environment around the zirconium center. While direct examples for the synthesis of this compound using this method are not prominent, the enantioselective cyclization of aminoalkenes catalyzed by zirconium complexes provides a strong foundation for its application in the synthesis of chiral 6-azaspiro[4.5]decane derivatives. A key advantage of this methodology is the potential for high stereocontrol in the formation of the spirocyclic core.
| Catalyst System | Substrate Type | Product | Key Features |
| {PhB(C5H4)(OxR)2}Zr(NMe2)2 | Aminoalkenes | N-heterocycles | High enantioselectivity (>90% ee) |
This table presents a generalized summary of Zirconium-catalyzed aminoalkene cyclization.
Rhodium(I) complexes are well-known for their ability to catalyze a variety of cycloisomerization reactions. These reactions proceed through the rearrangement of atoms within a molecule to form a cyclic product, often with high atom economy. For the synthesis of azaspiro compounds, Rh(I)-catalyzed cycloisomerization of 1,6-enynes or bisallenes offers an elegant route to the desired spirocyclic framework. Current time information in Le Flore County, US.researchgate.net
In a notable example, a cascade process involving a Rh(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization of 1,5-bisallenes has been developed for the synthesis of seven-membered azaspiro compounds. researchgate.net This method allows for rapid access to complex spirocyclic systems in a highly chemo- and regioselective manner. researchgate.net The process begins with the Rh(I)-catalyzed cycloisomerization of a 1,5-bisallene to a non-isolable cycloheptatriene intermediate, which then undergoes a Diels-Alder reaction to furnish the final spirocyclic product. researchgate.net This strategy highlights the power of rhodium catalysis in orchestrating complex bond formations to build intricate molecular architectures.
| Catalyst | Starting Material | Reaction Type | Product | Selectivity |
| [Rh(cod)2]BF4 | 1,5-Bisallenes | Cycloisomerization/Diels-Alder | Seven-membered azaspiro compounds | High chemo- and regioselectivity researchgate.net |
This table summarizes the key aspects of Rh(I)-catalyzed cycloisomerization for azaspiro compound synthesis.
Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of applications in C-C and C-heteroatom bond formation. Palladium-catalyzed cascade cyclizations are particularly powerful for the rapid assembly of polycyclic and spirocyclic scaffolds. These reactions can involve a sequence of elementary steps, such as oxidative addition, migratory insertion, and reductive elimination, all orchestrated by the palladium catalyst.
For the construction of the 6-azaspiro[4.5]decane core, a palladium-catalyzed Heck reaction or an intramolecular amination of an appropriately functionalized precursor could be envisioned. For instance, a precursor containing a cyclohexanone-derived enol triflate and a tethered amine could undergo an intramolecular Heck reaction to form the spirocyclic enone, which could then be further functionalized. Alternatively, palladium-catalyzed C-H activation strategies could be employed to directly couple a C-H bond on the cyclohexyl ring with the nitrogen atom of a tethered amine. The versatility of palladium catalysis offers multiple strategic avenues for the construction of the 6-azaspiro[4.5]decane system.
Application of Hypervalent Iodine Reagents in Spirocyclization
Hypervalent iodine reagents have gained significant traction as environmentally benign and highly effective oxidants in organic synthesis. Their ability to promote a wide range of transformations, including oxidative cyclizations, makes them particularly well-suited for the synthesis of spirocyclic compounds.
In the context of azaspiro[4.5]decane synthesis, hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or [hydroxy(tosyloxy)iodo]benzene (HTIB), can be used to induce the intramolecular cyclization of suitable precursors. For example, the synthesis of 1-azaspiro[4.5]decanes has been achieved from N-methoxy-3-(4-halophenyl)propanamides via an intramolecular ipso-cyclization of a nitrenium ion generated with HTIB. This reaction proceeds through the oxidation of the amide nitrogen, followed by cyclization onto the aromatic ring at the halogen-bearing carbon, leading to the formation of the spirodienone core.
The general mechanism involves:
Oxidation: The hypervalent iodine reagent oxidizes the nitrogen atom of the substrate to generate a reactive nitrenium ion intermediate.
Intramolecular Attack: The electron-deficient nitrogen species is attacked by a nucleophilic moiety within the molecule, such as an aromatic ring or a double bond, to form the spirocyclic ring system.
Rearomatization/Further Transformation: The resulting intermediate may then undergo rearomatization or further transformations to yield the final product.
| Reagent | Substrate Type | Reaction | Product |
| HTIB | N-methoxy-3-(4-halophenyl)propanamides | Intramolecular ipso-cyclization | 1-Azaspiro[4.5]decanes |
This table highlights the use of hypervalent iodine reagents in the synthesis of the 1-azaspiro[4.5]decane ring system.
Radical Cyclization Approaches
Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the formation of cyclic and spirocyclic systems. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups. The key step in a radical cyclization is the intramolecular addition of a radical to an unsaturated bond.
For the synthesis of the 6-azaspiro[4.5]decane scaffold, a radical cyclization strategy could involve the generation of a nitrogen- or carbon-centered radical that subsequently cyclizes onto a pendant acceptor group. For instance, an aminyl radical, generated from an N-haloamine or through other means, could cyclize onto a double bond tethered to a cyclohexyl ring.
A notable strategy in this area is the photocatalytic radical dearomative cyclization. While not directly applied to the target molecule, the synthesis of spiro[4.5]deca-1,7,9-trien-6-ones has been achieved through a visible light-induced photoredox-catalyzed radical ortho-dearomatization reaction. This demonstrates the feasibility of forming the spiro[4.5]decane core via a radical pathway. Such methods often utilize a photocatalyst to generate the initial radical under mild conditions, which then triggers a cascade of events leading to the final spirocyclic product. The development of tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, has further enhanced the appeal of this approach by avoiding the use of toxic tin reagents.
| Methodology | Initiation | Key Intermediate | Potential Application |
| Photocatalytic Dearomative Cyclization | Visible Light/Photocatalyst | Carbon-centered radical | Construction of the spiro[4.5]decane core |
| Aminyl Radical Cyclization | Radical Initiator/Photocatalyst | Aminyl radical | Formation of the 6-azaspiro[4.5]decane ring |
This table outlines the principles of radical cyclization approaches for spirocycle synthesis.
Stereoselective and Enantioselective Synthetic Pathways
The construction of the 6-azaspiro[4.5]decane core with specific stereochemistry is a key challenge. Stereoselective and enantioselective methods are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for biological activity. These methods aim to control the three-dimensional arrangement of atoms, particularly at the quaternary spirocyclic carbon.
Achieving control over the stereochemistry of the spirocenter in azaspiro[4.5]decanes often involves asymmetric catalysis or the use of chiral auxiliaries. These approaches introduce a source of chirality into the reaction, guiding the formation of one enantiomer over the other.
Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral auxiliary to an achiral substrate. sigmaaldrich.comyoutube.com This auxiliary directs the stereochemical course of a subsequent reaction to form a new stereocenter. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. scribd.com For the synthesis of azaspiro[4.5]decanes, a chiral auxiliary could be attached to a precursor molecule to direct an intramolecular cyclization, thereby setting the stereochemistry of the spirocenter. The majority of chiral auxiliaries are derived from readily available and inexpensive natural sources, such as amino acids or terpenes, a concept known as the chiral pool. wikipedia.orgresearchgate.net
Asymmetric Catalysis: This is a highly efficient method for synthesizing chiral compounds. A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. In the context of azaspiro[4.5]decane synthesis, various catalytic systems have been explored.
N-Heterocyclic Carbene (NHC) Catalysis: NHC organocatalysis has emerged as a powerful tool for the asymmetric construction of various cyclic skeletons. researchgate.net For instance, an NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides has been reported for the efficient construction of azaspiro[4.5]decanes. This method affords the desired spirocyclic products in good yields with excellent enantioselectivities (up to 99% ee). researchgate.net
Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric transformations. Rhodium-catalyzed cyclopropanation reactions of exocyclic olefins with donor/acceptor carbenes have been shown to produce azaspiro[n.2]alkanes with high enantioselectivity. nih.gov The use of an optimized chiral dirhodium tetracarboxylate catalyst can achieve high asymmetric induction in the formation of the spirocyclic system. nih.gov Computational studies suggest that the stereoselectivity is governed by the fit of the substrate within the chiral pocket of the catalyst. nih.gov
The following table summarizes selected catalytic approaches for the enantioselective synthesis of azaspirocyclic frameworks.
| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| N-Heterocyclic Carbene (NHC) | [5+1] Annulation | α,β-γ,δ-unsaturated aldehydes, 3-aminomaleimides | Up to 99% | researchgate.net |
| Chiral Dirhodium Tetracarboxylate | Cyclopropanation | Exocyclic olefins, donor/acceptor carbenes | 90-99% | nih.gov |
When a molecule contains multiple stereocenters, as is the case for substituted azaspiro[4.5]decanes like this compound, diastereoselective synthesis becomes critical. This involves controlling the relative stereochemistry between the different chiral centers.
Several strategies can be employed to achieve diastereoselectivity:
Substrate Control: The existing stereocenters in a chiral starting material can influence the stereochemical outcome of subsequent reactions. Syntheses starting from the "chiral pool," which includes abundant enantiopure compounds like amino acids and sugars, can leverage this principle. wikipedia.orgnih.govyoutube.com
Reagent Control: The use of stereoselective reagents can introduce a new stereocenter with a defined relationship to existing ones. For example, diastereoselective reductions or alkylations of a cyclic precursor can establish the desired stereochemistry at the C9 position of the 6-azaspiro[4.5]decan-9-ol core.
Catalyst-Controlled Diastereoselectivity: In many catalytic asymmetric reactions, the catalyst can override the directing influence of existing stereocenters in the substrate, allowing access to different diastereomers by simply choosing the appropriate catalyst enantiomer. Dirhodium-catalyzed cyclopropanations, for instance, are noted for being highly diastereoselective. nih.gov
A study on the stereocontrolled synthesis of a related 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane demonstrated the ability to produce individual epimers (diastereomers) from a common intermediate by employing different synthetic methodologies for introducing a key stereocenter. nih.gov This highlights the strategic selection of reactions to achieve a specific diastereomer.
Flow Chemistry and Continuous Processing in Azaspirodecane Synthesis
The synthesis of complex molecules like this compound can benefit significantly from the implementation of flow chemistry and continuous processing technologies. d-nb.infoazolifesciences.com In contrast to traditional batch synthesis, where reagents are mixed in a flask, flow chemistry involves pumping reagents through a reactor where the reaction occurs in a continuous stream. mdpi.com
Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors, particularly microreactors, have a high surface-area-to-volume ratio, which allows for excellent heat transfer. mdpi.com This enables highly exothermic or potentially hazardous reactions to be performed safely under conditions that would be risky in a large-scale batch reactor. nih.gov Unstable intermediates can be generated and consumed in situ, avoiding their accumulation. nih.gov
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity, improved yields, and purer products. mdpi.com
Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch processing. Instead of using larger reactors, the system can be run for a longer duration to produce more material, ensuring process consistency. scispace.com
Automation and Integration: Flow systems can be automated and integrated with in-line analytical and purification techniques, streamlining the entire synthesis process. azolifesciences.com
While specific examples of the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the principles of this technology are broadly applicable. Multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated using flow processes. nih.gov The construction of the azaspirodecane core, which may involve reactions requiring high temperatures or the handling of reactive intermediates, is a prime candidate for adaptation to a continuous flow process. This could lead to a more efficient, safer, and scalable manufacturing route for this class of compounds.
The table below outlines the potential benefits of applying flow chemistry to key reaction types in azaspirodecane synthesis.
| Reaction Type | Potential Benefit in Flow Chemistry | Rationale |
| High-Temperature Reactions | Increased safety and rate acceleration | Excellent heat control prevents thermal runaways; higher temperatures can be safely accessed. |
| Reactions with Unstable Intermediates | Minimized risk | Intermediates are generated and consumed immediately, preventing decomposition or side reactions. |
| Catalytic Reactions | Improved efficiency and catalyst recovery | Better mixing and heat transfer can improve catalyst turnover; solid-supported catalysts can be used in packed-bed reactors. |
| Multi-step Syntheses | Process intensification | Multiple reaction steps can be "telescoped" without isolating intermediates, saving time and resources. |
Mechanistic Investigations of Reaction Pathways
Elucidation of Key Reaction Intermediates
Currently, there is no direct scientific literature that isolates and characterizes the key reaction intermediates specifically involved in the synthesis of 7-Phenyl-6-azaspiro[4.5]decan-9-ol. For analogous transformations like the Pictet-Spengler reaction, the formation of an electrophilic iminium ion intermediate is a critical step. researchgate.net Similarly, the intramolecular Mannich reaction proceeds through the formation of a Mannich base. chemrxiv.orgmdpi.com However, the specific structures and properties of these intermediates in the context of forming this compound have not been experimentally verified or computationally modeled in published studies.
Detailed Analysis of Transition States and Energetic Profiles
A detailed analysis of the transition states and the complete energetic profile for the synthesis of this compound is not available in the public domain. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and have been used to investigate the transition states of related reactions like the aza-Henry and Mannich reactions. nih.govresearchgate.net These studies provide insights into the geometries and energies of transition states, which are crucial for understanding reaction kinetics and stereoselectivity. However, no such specific computational analysis for the cyclization step leading to this compound has been reported.
Influence of Catalysis on Reaction Selectivity and Efficiency
The synthesis of related azaspirocyclic frameworks often employs a variety of catalytic systems to enhance selectivity and efficiency. These can range from traditional acid catalysis in Pictet-Spengler reactions to more modern organocatalytic and metal-catalyzed approaches. chiralpedia.comnih.govnih.gov For instance, chiral phosphoric acids have been successfully used as catalysts in enantioselective Pictet-Spengler reactions to produce spiroindolones. nih.gov While it is plausible that similar catalytic strategies could be applied to the synthesis of this compound, the specific impact of different catalysts on the reaction selectivity and efficiency for this particular substrate has not been documented.
Solvent Effects and Reaction Condition Optimization on Mechanism
The choice of solvent can significantly influence the outcome of chemical reactions, affecting both reaction rates and stereoselectivity. rsc.org In the context of the Pictet-Spengler reaction, solvent choice is known to be important for both the rate and the enantioselectivity. nih.gov Optimization of reaction conditions, including solvent, temperature, and reactant concentrations, is a standard practice to improve yields and selectivities. However, specific studies detailing the optimization of reaction conditions and the effect of different solvents on the mechanistic pathway for the formation of this compound are not present in the available literature.
Structural Elucidation and Conformational Analysis Methodologies
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Phenyl-6-azaspiro[4.5]decan-9-ol, both ¹H and ¹³C NMR spectroscopy are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to exhibit distinct signals for the protons of the phenyl group, the piperidine ring, and the cyclopentanol moiety. The aromatic protons typically appear in the downfield region (δ 7.2-7.5 ppm). Protons on the carbon adjacent to the nitrogen atom (α-protons) in the piperidine ring are deshielded and would likely resonate in the range of 2.5-3.5 ppm ycdehongchem.com. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would also show a characteristic chemical shift. The coupling patterns (multiplicity) of the signals would provide crucial information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The phenyl group carbons would show signals in the aromatic region (δ 120-140 ppm). The spiro carbon, being a quaternary carbon, would exhibit a characteristic chemical shift. The carbons of the piperidine and cyclopentanol rings would appear in the aliphatic region, with their specific chemical shifts influenced by their proximity to the nitrogen and oxygen atoms researchgate.netacs.org.
A hypothetical ¹H and ¹³C NMR data table for a diastereomer of this compound is presented below, illustrating the expected chemical shifts.
| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| C1 | 35.2 | 1.65 | m | 2H |
| C2 | 24.8 | 1.50 | m | 2H |
| C3 | 25.1 | 1.55 | m | 2H |
| C4 | 36.1 | 1.70 | m | 2H |
| C5 (Spiro) | 65.4 | - | - | - |
| C7 | 60.3 | 4.10 | d | 1H |
| C8 | 45.2 | 1.80, 2.10 | m | 2H |
| C9 | 72.5 | 3.85 | m | 1H |
| C10 | 55.8 | 2.90, 3.10 | m | 2H |
| C-Ar (ipso) | 142.1 | - | - | - |
| C-Ar (ortho) | 128.5 | 7.35 | d | 2H |
| C-Ar (meta) | 127.8 | 7.25 | t | 2H |
| C-Ar (para) | 127.2 | 7.20 | t | 1H |
| N-H | - | 2.50 | br s | 1H |
| O-H | - | 3.20 | d | 1H |
Vibrational and Electronic Spectroscopy in Molecular Characterization
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in this compound. The presence of a secondary amine (N-H) and a hydroxyl (O-H) group would give rise to characteristic absorption bands. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹ dummies.commasterorganicchemistry.com. The N-H stretching vibration of the secondary amine is expected in a similar region, around 3300-3500 cm⁻¹, but is generally sharper and less intense than the O-H band openstax.orgorgchemboulder.com. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively dummies.com. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region orgchemboulder.com.
Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, would primarily provide information about the phenyl group's electronic transitions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Broad, Strong |
| N-H | Stretching | 3300-3500 | Sharp, Medium |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-3000 | Strong |
| C-N | Stretching | 1020-1250 | Medium-Weak |
| C-O | Stretching | 1000-1200 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₅H₂₁NO), the molecular ion peak [M]⁺ would be expected at an odd m/z value, consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight whitman.edujove.comjove.com.
The fragmentation pattern would likely be dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), a common pathway for amines openstax.orglibretexts.org. This could lead to the loss of an ethyl or propyl radical from the cyclopentane (B165970) ring portion attached to the spirocenter, or cleavage within the piperidine ring. The loss of a water molecule from the molecular ion is also a probable fragmentation pathway due to the presence of the hydroxyl group.
| Ion | m/z (Hypothetical) | Identity |
| [M]⁺ | 231 | Molecular Ion |
| [M-H₂O]⁺ | 213 | Loss of water |
| [M-C₂H₅]⁺ | 202 | α-cleavage |
| [M-C₄H₉]⁺ | 174 | Cleavage of cyclopentane ring |
| C₈H₈N⁺ | 118 | Fragment containing phenyl and nitrogen |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and the absolute configuration of stereocenters, including the spiroatom nih.govmkuniversity.ac.in. For this compound, an X-ray crystal structure would unambiguously establish the relative stereochemistry of the phenyl group, the hydroxyl group, and the conformation of the two rings. The two rings in a spiro compound are perpendicular to each other, and X-ray crystallography would confirm this arrangement youtube.com.
Computational Approaches to Conformational Landscape Exploration
Computational methods, such as Density Functional Theory (DFT), are valuable tools for exploring the conformational landscape of flexible molecules like this compound. These calculations can predict the relative energies of different conformers, such as those arising from the chair conformation of the piperidine ring and the envelope or twist conformations of the cyclopentane ring nih.govresearchgate.netresearchgate.net. Computational studies can also help to rationalize the observed conformational preferences by analyzing factors like steric hindrance and hyperconjugation researchgate.netd-nb.info. The results of these calculations can be correlated with experimental data, for example, by predicting NMR chemical shifts for different conformers.
Analysis of Spirocenter Stereochemistry
The spiro carbon atom in this compound is a stereocenter, and the molecule can exist as enantiomers. The chirality of spiro compounds arises from the three-dimensional arrangement of the two rings, which are typically in perpendicular planes youtube.comuou.ac.in. The absolute configuration of the spirocenter can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with slight modifications for spiro systems wikipedia.org. The determination of the absolute configuration often relies on X-ray crystallography of a single enantiomer or a derivative with a known stereocenter.
Derivatization Strategies and Analog Development
Introduction of Functional Groups for Structure-Property Modulation
The presence of a secondary alcohol and a secondary amine in the 7-Phenyl-6-azaspiro[4.5]decan-9-ol structure provides two primary handles for chemical modification. These functional groups can be derivatized to modulate properties such as solubility, lipophilicity, metabolic stability, and target binding affinity.
Hydroxyl Group Functionalization
The secondary hydroxyl group at the C-9 position is a prime site for derivatization. Common strategies to modify this group include esterification, etherification, and oxidation.
Esterification: The conversion of the hydroxyl group to an ester is a widely used method to introduce a variety of substituents. libretexts.orgnih.gov This can be achieved through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions, such as Fischer-Speier esterification. quora.comlabxchange.orgmasterorganicchemistry.com The resulting esters can vary in size, lipophilicity, and electronic properties, depending on the nature of the acylating agent. For instance, esterification with fatty acids can significantly increase the lipophilicity of the molecule. researchgate.net
Etherification: Formation of an ether linkage at the C-9 position is another valuable strategy. This can be accomplished via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification can introduce a range of alkyl or aryl groups, influencing the steric and electronic environment around the spirocyclic core.
Oxidation: Oxidation of the secondary alcohol to a ketone would yield 7-Phenyl-6-azaspiro[4.5]decan-9-one. This transformation not only alters the hydrogen bonding capacity of the molecule but also introduces a new reactive center for further modifications, such as the formation of imines or enamines.
A summary of potential hydroxyl group functionalizations is presented in Table 1.
Table 1: Potential Derivatization Strategies for the Hydroxyl Group of this compound
| Derivatization Strategy | Reagent/Condition | Potential Functional Group Introduced |
| Esterification | Acyl chloride/anhydride | Ester (-OCOR') |
| Etherification | Alkyl halide, base | Ether (-OR') |
| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone (=O) |
Nitrogen Atom Derivatization
The secondary amine in the 6-aza position of the spiro[4.5]decane ring is another key site for derivatization, allowing for the introduction of a wide array of substituents that can profoundly impact the compound's properties.
N-Acylation: Acylation of the secondary amine to form an amide is a common and versatile derivatization strategy. rsc.orgresearchgate.netmasterorganicchemistry.com This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com The resulting amides are generally less basic than the parent amine and can participate in different biological interactions. masterorganicchemistry.com A variety of acyl groups can be introduced, modulating the electronic and steric properties of the molecule. nih.govorganic-chemistry.org
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification introduces a strongly electron-withdrawing group, which significantly alters the properties of the nitrogen atom and can influence binding to biological targets.
A summary of potential nitrogen atom derivatizations is presented in Table 2.
Table 2: Potential Derivatization Strategies for the Nitrogen Atom of this compound
| Derivatization Strategy | Reagent/Condition | Potential Functional Group Introduced |
| N-Alkylation | Alkyl halide, base | Tertiary amine (-NR') |
| N-Acylation | Acyl chloride/anhydride | Amide (-N(CO)R') |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide (-NSO₂R') |
Synthetic Methods for Modifying the Spiro[4.5]decane Scaffold
Modification of the core spiro[4.5]decane scaffold itself presents a more complex synthetic challenge but offers the potential for significant structural diversification. The numbering of the spiro[4.5]decane system follows established IUPAC nomenclature. researchgate.netnih.gov General strategies for the synthesis of spirocycles can be adapted to create analogs of this compound. preprints.orgacs.org
One approach involves the synthesis of the spirocycle from acyclic or monocyclic precursors, allowing for the introduction of substituents at various positions on the rings. For example, intramolecular cyclization reactions can be employed to construct the spirocyclic system. nih.gov Another strategy involves the modification of a pre-existing spiro[4.5]decane skeleton, though this can be limited by the reactivity of the C-H bonds. More advanced methods, such as photoredox catalysis, have been shown to enable the divergent synthesis of complex spirocyclic compounds. acs.org
Development of this compound Analogs for Research Exploration
The development of analogs of this compound is crucial for exploring its potential as a research probe or a lead compound in drug discovery. nih.govnih.govsolubilityofthings.commdpi.com Chemical probes are essential tools for investigating biological systems, and analogs with tailored properties can help in target identification and validation. mskcc.org
The synthesis of a library of analogs with systematic variations in the phenyl ring, the substituents on the nitrogen and oxygen, and the spirocyclic core can provide valuable insights. For instance, introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can probe the importance of electronic and steric effects for biological activity. The synthesis of stereoisomers of this compound is also of significant interest, as different stereoisomers can exhibit distinct biological activities.
Methodologies for Investigating Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, a systematic SAR investigation would involve synthesizing a focused library of compounds and evaluating their activity in relevant biological assays.
Key SAR questions to address would include:
The role of the phenyl group: Is the phenyl group essential for activity? What is the effect of its substitution pattern?
The importance of the hydroxyl group: Is the hydroxyl group a key interaction point? Does its conversion to an ester or ether enhance or diminish activity?
The influence of the nitrogen atom: How does modification of the nitrogen (alkylation, acylation) affect activity?
The stereochemistry of the spirocycle: Are there specific stereoisomers that exhibit higher activity?
By systematically modifying each part of the molecule and observing the resulting changes in activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of more potent and selective analogs. The development of dual inhibitors, for example, often relies on detailed SAR studies of related scaffolds. nih.gov The discovery of novel kinase inhibitors has also been guided by the exploration of SAR for azaspirocyclic compounds. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published studies were identified that have performed quantum chemical calculations to investigate the electronic structure, frontier molecular orbitals (HOMO/LUMO), or reactivity descriptors of 7-Phenyl-6-azaspiro[4.5]decan-9-ol.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
There are no available research articles or reports that detail the use of Density Functional Theory (DFT) methods to optimize the geometry or calculate the electronic energy of this compound.
Molecular Dynamics Simulations for Conformational Flexibility
While a topology file for molecular dynamics simulations of the (7S,9S) stereoisomer of this compound is available from the Automated Topology Builder (ATB), no published research has utilized this or other methods to simulate the conformational flexibility or dynamic behavior of the molecule.
Molecular Docking and Ligand-Target Interaction Prediction at the Mechanistic Level
No molecular docking studies have been published that explore the binding of this compound to any biological target. Consequently, there is no information on its potential ligand-target interactions at a mechanistic level.
In Silico Prediction of Molecular Properties for Research Applications
There are no specific in silico studies in the public domain that report on the predicted molecular properties of this compound for research applications.
Pharmacological Target Interaction Studies Mechanistic Focus
Methodologies for Identifying Molecular Targets and Binding Partners
To identify the specific proteins or other biomolecules that 7-Phenyl-6-azaspiro[4.5]decan-9-ol interacts with, researchers would typically employ a range of advanced techniques.
Affinity-based proteomics is a powerful strategy to isolate and identify the binding partners of a small molecule from a complex biological sample. This approach typically involves immobilizing a derivative of the compound of interest onto a solid support, such as beads, and then incubating it with a cell lysate or tissue extract. Proteins that bind to the compound are "captured" and can then be identified using mass spectrometry.
For instance, a study on the Hsp90 inhibitor PU-H71 utilized this method to identify cancer-specific protein networks. The inhibitor was used as a "bait" to capture its binding partners, revealing key oncoproteins and dysregulated signaling pathways in leukemia. A similar approach for this compound would involve synthesizing a functionalized version of the molecule that could be attached to a solid support to "pull down" its interacting proteins.
Once potential binding partners are identified, biophysical techniques are used to confirm and quantify the interaction. These methods
Enzyme Systems in the Chemical Transformation of this compound Remain Uncharacterized
A comprehensive review of scientific literature reveals a significant gap in the understanding of the metabolic fate of the chemical compound this compound. At present, there are no published research findings that specifically detail the enzyme systems involved in its chemical transformation within biological systems.
While the metabolism of many xenobiotics, including therapeutic agents and other chemical compounds, is extensively documented, this particular spirocyclic compound has not been the subject of such investigation. In typical drug metabolism, compounds undergo a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. nih.gov
Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (such as hydroxyl, amine, or carboxyl groups) on the parent molecule. nih.gov This process generally increases the polarity of the compound, preparing it for subsequent reactions. Given the structure of this compound, which contains a phenyl ring and a secondary alcohol, it is plausible that CYP enzymes could catalyze hydroxylation on the aromatic ring or oxidation of the alcohol moiety. However, without experimental data, the specific CYP isoforms that might be involved and the resulting metabolites are purely speculative.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. nih.gov These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase water solubility and facilitate the excretion of the compound from the body. nih.gov
The absence of specific studies on this compound means that no data tables on its metabolic profile, enzyme kinetics, or the identity of its metabolites can be provided. Research in this area would be necessary to elucidate the metabolic pathways and to understand the compound's pharmacokinetic and pharmacodynamic properties. Such studies would involve in vitro experiments with liver microsomes or recombinant enzymes, followed by in vivo studies to identify and quantify metabolites in biological fluids.
Future Research Directions and Emerging Areas
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Reaction Optimization and Condition Prediction: A significant bottleneck in synthesis is the optimization of reaction conditions. ML algorithms can predict the optimal solvents, catalysts, temperature, and reagents for specific transformations, including those needed to construct the spirocyclic core or functionalize it. researchgate.net This predictive capability minimizes the need for extensive, time-consuming experimental screening.
Generative Design of Analogs: Beyond just planning synthesis, generative AI models can design novel analogs of 7-Phenyl-6-azaspiro[4.5]decan-9-ol with desired properties. nih.gov By learning the relationship between chemical structure and biological activity, these models can propose new molecules with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles, expanding the chemical space around the core azaspirodecane scaffold.
| AI/ML Application | Potential Impact on this compound Synthesis |
| Retrosynthesis Planning | Propose novel, high-yield synthetic routes to the core scaffold. nih.gov |
| Reaction Condition Prediction | Optimize conditions for key steps like spirocyclization and functionalization. researchgate.net |
| Generative Analog Design | Create virtual libraries of new derivatives with predicted biological activity. nih.gov |
| Yield Improvement | Identify pathways that improve overall yield compared to traditional routes. nih.gov |
Advancements in Microfluidic and Automated Synthesis of Azaspirocycles
Microfluidic and automated flow chemistry platforms offer unprecedented control over chemical reactions, making them particularly well-suited for the synthesis of complex structures like azaspirocycles. nih.govelveflow.com These technologies enable precise manipulation of reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, safety, and scalability. arxiv.orgmdpi.com
Enhanced Control and Safety: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, providing uniform reaction conditions that are difficult to achieve in traditional batch reactors. mdpi.com This level of control is crucial for managing highly exothermic or rapid reactions often involved in forming strained ring systems, thereby improving safety and product purity.
Automated Library Synthesis: Automated flow chemistry systems can be programmed to perform multi-step syntheses and generate libraries of compounds with minimal human intervention. nih.gov For a scaffold like this compound, this would allow for the rapid and systematic variation of substituents on the phenyl ring or the decane (B31447) core. A recent example demonstrated the automated continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary amine feedstocks, showcasing the power of this methodology for creating complex spirocyclic libraries. nih.gov
On-Demand Synthesis: Refrigerator-sized, reconfigurable manufacturing platforms based on flow chemistry could enable the on-demand synthesis of specific azaspirodecane derivatives for biological testing, eliminating the need for large-scale production and storage of extensive compound libraries. arxiv.org
Development of Novel Analytical Techniques for Complex Spirocyclic Compounds
The unique three-dimensional and often chiral nature of spirocyclic compounds necessitates the use of advanced analytical techniques for unambiguous structure elucidation and stereochemical assignment. researchgate.netmdpi.com
Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are fundamental, more sophisticated methods are required to define the complex stereochemistry of molecules like this compound. Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the relative configuration of atoms by measuring through-space interactions, as demonstrated in the stereochemical assignment of spiro-cephalosporin analogues. nih.gov
Chiroptical Methods and X-Ray Crystallography: Vibrational Circular Dichroism (VCD) analysis can be a powerful tool for determining the absolute configuration of chiral spirocycles in solution. acs.org When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive and unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry, as shown for a cyclopropane (B1198618) spiro-fused with isoxazol-5-one. mdpi.com
Integrated Analytical Platforms: Future developments will likely involve the coupling of synthesis platforms directly with analytical instruments. For instance, integrating microfluidic reactors with real-time characterization techniques like synchrotron small-angle X-ray scattering (SAXS) allows for continuous monitoring of nanoparticle formation and could be adapted to study the assembly of complex molecular architectures. nih.gov
Exploration of New Chemical Reactivity Profiles for Azaspirodecane Systems
The rigid conformational constraints of the spiro[4.5]decane framework can give rise to novel and unexplored chemical reactivity. Future research will focus on leveraging this unique structural feature to develop new synthetic transformations.
Directed C-H Functionalization: The fixed spatial arrangement of atoms in the azaspirodecane core can be exploited for regioselective C-H functionalization. By installing a directing group on the nitrogen atom, it may be possible to selectively activate and modify specific C-H bonds on either the cyclopentane (B165970) or cyclohexane (B81311) ring, a strategy that has been successfully used to create spirosuccinimide derivatives from simpler aromatic amides. researchgate.net This approach would provide a powerful tool for late-stage functionalization, enabling the synthesis of diverse analogs from a common intermediate.
Ring-Rearrangement and Expansion Strategies: The inherent strain in the spirocyclic system could be harnessed to drive unique ring-rearrangement or ring-expansion reactions. Under specific catalytic conditions, it might be possible to transform the 6-azaspiro[4.5]decane skeleton into other novel heterocyclic systems, opening up new avenues for scaffold diversification.
Exploiting Stereoelectronic Effects: The rigid geometry of the azaspirodecane system dictates specific stereoelectronic alignments of orbitals. This can be exploited to control the stereochemical outcome of reactions at or near the spirocenter. For example, Michael-type additions to related spirocyclic systems have been shown to proceed with high diastereoselectivity due to the conformational rigidity of the scaffold. nih.gov Investigating similar additions to derivatives of this compound could lead to highly stereocontrolled synthetic methods.
Computational Design of Functionalized Spirocycles for Mechanistic Probing
Computational chemistry and molecular modeling are indispensable tools for designing functionalized molecules to probe biological mechanisms and for rationalizing structure-activity relationships (SAR). nih.gov
Designing Mechanistic Probes: For a biologically active compound like this compound, understanding its precise mode of action is crucial. Computational methods can be used to design a series of functionalized analogs intended to act as molecular probes. For example, by systematically altering the position and electronic nature of substituents on the phenyl ring or modifying the hydroxyl group on the cyclohexane ring, one can investigate key binding interactions with a biological target.
Rationalizing Stereoselectivity: Computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insight into reaction mechanisms and the origins of stereoselectivity. researchgate.net For the synthesis of chiral spirocycles, these models can rationalize why a particular diastereomer is favored and guide the development of even more selective catalysts and reaction conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 7-Phenyl-6-azaspiro[4.5]decan-9-ol, and how do reaction conditions influence yield?
- Methodology : Use multi-step condensation reactions involving spirocyclic precursors. For example, refluxing Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) with spiro-diones in anhydrous benzene or THF at 80–85°C for 3–5 hours, followed by recrystallization from THF or dioxane . Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent polarity to minimize side products.
Q. How can spectroscopic techniques (e.g., IR, NMR, UV-Vis) resolve structural ambiguities in this compound?
- Methodology :
- IR : Identify hydroxyl (broad ~3200 cm⁻¹) and azaspiro ring vibrations (C-N stretch ~1250 cm⁻¹).
- NMR : Use - and -NMR to confirm spiro junction (e.g., quaternary carbon at δ 70–90 ppm) and phenyl group integration .
- UV-Vis : Monitor conjugation effects from substituents (e.g., dimethylamino groups absorb at ~350 nm) .
Q. What purification methods are suitable for isolating this compound?
- Methodology : Employ recrystallization using THF or dioxane for high-purity crystals. For polar byproducts, use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
Advanced Research Questions
Q. How can Cremer-Pople puckering coordinates quantify conformational flexibility in the azaspiro[4.5]decanol system?
- Methodology : Define the mean plane of the spiro ring using crystallographic data. Calculate puckering amplitude () and phase angle () to distinguish chair, twist, or boat conformations. Compare deviations in bond lengths/angles using software like SHELX .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts. Cross-validate with experimental data using RMSD analysis. Adjust solvation models (e.g., PCM) or conformational sampling to improve agreement .
Q. What crystallographic challenges arise during refinement of this compound?
- Methodology : Address twinning or disorder in spiro rings using SHELXL. Apply restraints to bond lengths/angles and refine anisotropic displacement parameters. Validate with R-factor convergence (<5%) and electron density maps .
Q. How does substituent variation (e.g., R = -CH₃ vs. -CF₃) impact reactivity in azaspiro derivatives?
- Methodology : Synthesize analogs via Schiff base condensation (e.g., replace benzothiazolyl groups) and compare reaction kinetics. Use Hammett plots to correlate electronic effects with activation energies .
Q. What strategies stabilize the hydroxyl group in this compound under acidic conditions?
- Methodology : Test protective groups (e.g., acetyl, TBS) during synthesis. Monitor stability via HPLC at pH 1–3 and characterize degradation products via LC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
